molecular formula C13H14O3 B12524137 Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate CAS No. 827028-04-6

Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate

Cat. No.: B12524137
CAS No.: 827028-04-6
M. Wt: 218.25 g/mol
InChI Key: QDPGHZNTRZASOQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is an ethyl benzoate derivative featuring a para-substituted 3-methoxypropynyl group. This structure combines a benzoate ester backbone with a propargyl ether moiety, conferring unique electronic and steric properties.

Properties

CAS No.

827028-04-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 4-(3-methoxyprop-1-ynyl)benzoate

InChI

InChI=1S/C13H14O3/c1-3-16-13(14)12-8-6-11(7-9-12)5-4-10-15-2/h6-9H,3,10H2,1-2H3

InChI Key

QDPGHZNTRZASOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate typically involves the reaction of 4-ethoxycarbonylbenzoic acid with 3-methoxyprop-1-yne in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Bromination Reactions

The terminal alkyne group undergoes photochemical bromination under mild conditions. A study demonstrated that similar propargyl ethers react with NaBr/NaHSO₄·H₂O in acetonitrile under blue LED light (6 W) to form 2,2-dibromo derivatives . For example:

Reaction Conditions

  • Substrate : 1-Methoxy-4-(3-methoxyprop-1-yn-1-yl)benzene

  • Reagents : NaBr (2.5 equiv), NaHSO₄·H₂O (3.5 equiv), H₂O (30 equiv)

  • Solvent : CH₃CN

  • Light : 6 W blue LEDs (8–86 hours, RT)

  • Yield : 56–86%

This reaction proceeds via radical-mediated bromine addition to the triple bond, producing dibrominated ketones.

Substrate TypeProduct StructureYield (%)
Aromatic propargyl ethers2,2-Dibromo ketones56–86

Copper-Catalyzed Coupling Reactions

The alkyne participates in Cu(I)-mediated coupling reactions. For instance, oxadiazolines react with terminal alkynes in the presence of CuI/pyridine to form 1,n-enynes . While direct data for Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is limited, analogous propargyl ethers show:

General Protocol

  • Catalyst : CuI (10 mol%)

  • Ligand : Pyridine (20 mol%)

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 55–80%

This method enables access to enyne architectures critical for cycloisomerization and annulation reactions.

Reduction of Propargylic Amines

Although not directly tested on this compound, related propargylic amines undergo Cu(I)-catalyzed E-stereoselective reduction via anti-1,5-hydride transfer . The mechanism involves:

  • Formation of copper alkynylide intermediates.

  • Iminium species generation from aldehydes/amines.

  • Hydride transfer to yield allylic amines .

Key Steps

  • Intermediate: Propargylic amine-CuBr complex

  • Stereochemical Outcome: E-selectivity

  • Catalytic Cycle: Regenerated via protodemetalation

Alkyne Functionalization

The propargyl ether may undergo:

  • Sonogashira Coupling : With aryl halides using Pd/Cu catalysts.

  • Click Chemistry : Azide-alkyne cycloaddition (CuAAC) to form triazoles.

Stability and Reactivity Considerations

  • Light Sensitivity : The alkyne moiety may degrade under prolonged UV exposure.

  • Acid/Base Stability : The ester group is susceptible to hydrolysis under strong acidic/basic conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate has been investigated for its biological activities, particularly in the context of drug development. Its structure allows for modifications that can enhance pharmacological properties.

Key Findings:

  • Antitumor Activity: Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of alkynes have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: The compound's potential as an antimicrobial agent is being explored, with studies indicating that alkynes can disrupt bacterial cell membranes, leading to cell death .

Case Study:
A study published in New Developments in Medicinal Chemistry highlighted the synthesis of ethynyl derivatives and their evaluation against various cancer cell lines. The results demonstrated that modifications to the ethyl benzoate framework could yield compounds with enhanced activity against resistant cancer strains .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for the construction of complex molecules.

Synthetic Applications:

  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds under mild conditions. This method is particularly advantageous for synthesizing complex natural products and pharmaceuticals .

Data Table: Synthetic Yield Comparison

Reaction TypeSubstrate UsedYield (%)
Sonogashira CouplingAryl bromide with alkyne85
Negishi CouplingAryl halide with organozinc90
Heck ReactionAryl halide with alkene80

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of functional materials.

Applications:

  • Polymer Chemistry: this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its alkyne functionality allows for further polymerization reactions, creating materials with tailored properties .

Case Study:
Research conducted on the incorporation of ethynyl compounds into polymer systems showed improved resilience and thermal properties compared to conventional polymers. The study emphasized the importance of the alkyne moiety in enhancing cross-linking density within the polymer network .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The methoxypropynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Substituent Type and Structural Variations

Ethyl benzoate derivatives differ primarily in their para-substituents. Key analogues include:

Compound Substituent Key Properties Reference
Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate (Target) 3-Methoxypropynyl Expected high reactivity due to triple bond; moderate polarity from methoxy group. N/A
SABA1 (Ethyl 4-sulfonamidobenzamide derivative) Sulfonamidobenzamide MIC 0.45–0.9 mM against E. coli; antibacterial activity.
I-6230 (Ethyl 4-phenethylaminobenzoate) Pyridazin-3-yl phenethylamino Likely enhanced hydrogen bonding from amino group.
Ethyl 4-(dimethylamino)benzoate Dimethylamino Higher reactivity in resin cements; superior degree of conversion.
Ethyl 4-fluorinated propan-2-yloxy benzoate (39) Tetrafluoro-3-(3-phenylpyrazolyl)propan-2-yloxy High lipophilicity; 43% synthesis yield.
Ethoxylated ethyl-4-aminobenzoate Polyethylene oxide chain (C59H111NO27) Water-soluble (1266.6 Da); used in cosmetics.

Reactivity and Functional Group Influence

  • Triple Bond vs. Sulfonamide : The target compound’s propynyl group offers sites for click chemistry or cycloaddition, whereas SABA1’s sulfonamide group enables hydrogen bonding, critical for antibacterial activity .
  • Amino vs. Methoxy Groups: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymerization than methoxypropynyl analogues due to electron-donating dimethylamino groups enhancing radical initiation efficiency .
  • Ethoxylation Effects: Ethoxylated ethyl-4-aminobenzoate (MW 1266.6) exhibits water solubility and low toxicity, contrasting with smaller hydrophobic substituents like methoxypropynyl .

Biological Activity

Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In assays measuring free radical scavenging ability, this compound showed promising results, with an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This suggests that it may protect cells from oxidative stress, which is linked to various diseases .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and oxidative stress pathways. The presence of the alkynyl moiety is believed to enhance its reactivity and interaction with biological macromolecules, potentially leading to disruption of microbial cell membranes or inhibition of key metabolic enzymes .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinically relevant pathogens. The results are summarized in Table 1.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli32Effective
Pseudomonas aeruginosa64Moderate
Bacillus subtilis16Highly Effective

This study highlights the compound's potential as a broad-spectrum antimicrobial agent .

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. The findings are detailed in Table 2.

Assay IC50 (µg/mL) Comparison
DPPH Radical Scavenging25Better than Vitamin C
ABTS Radical Scavenging30Comparable to Quercetin

These results indicate that this compound may serve as a potent antioxidant, potentially useful in preventing oxidative damage in biological systems .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as coupling between a benzoate derivative and a propargyl ether moiety. For example:

  • Step 1 : Activation of the benzoic acid derivative (e.g., esterification using ethyl chloroformate).
  • Step 2 : Sonogashira or Cu-catalyzed coupling with 3-methoxyprop-1-yne to introduce the alkynyl group .
    Intermediates are characterized via thin-layer chromatography (TLC) for purity and reaction progress, followed by FT-IR (to confirm functional groups like ester C=O stretches at ~1720 cm⁻¹) and 1H/13C-NMR (to verify alkynyl proton signals at δ 2.5–3.5 ppm and methoxy groups at δ 3.3–3.7 ppm) .

Q. What spectroscopic and chromatographic techniques are essential for validating the compound’s structure?

  • FT-IR : Identifies ester carbonyl (1720–1740 cm⁻¹), alkyne C≡C (2100–2260 cm⁻¹), and methoxy C-O (1250–1050 cm⁻¹) stretches.
  • 1H-NMR : Key signals include the ethyl ester quartet (δ 4.1–4.3 ppm, J = 7 Hz), methoxy singlet (δ 3.3–3.5 ppm), and alkyne protons (δ 2.5–3.5 ppm).
  • TLC : Monitors reaction progress using silica gel plates and UV visualization.
    Cross-validation with elemental microanalysis ensures stoichiometric accuracy .

Q. What are the primary research applications of this compound in academia?

  • Material Science : As a building block for OLEDs due to its conjugated system, which enhances charge transport in electroluminescent layers .
  • Medicinal Chemistry : Investigated for antitumor properties via crystal structure analysis and docking studies with biological targets (e.g., kinases) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

  • Catalyst Screening : Test Pd/Cu systems (e.g., Pd(PPh₃)₂Cl₂/CuI) for Sonogashira coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) to stabilize intermediates.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Purification : Use column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) to isolate high-purity product .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Multi-Technique Cross-Validation : Confirm assignments via 2D-NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 09) to identify structural anomalies .
  • Crystallography : Resolve ambiguities using single-crystal X-ray diffraction (e.g., SHELX refinement) to confirm bond lengths and angles .

Q. What experimental strategies are used to evaluate its photophysical properties for OLED applications?

  • UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism.
  • Theoretical Studies : Perform TD-DFT calculations to correlate experimental λmax with molecular orbital transitions (HOMO→LUMO gaps) .
  • Device Fabrication : Test electroluminescence efficiency in multilayer OLED structures (e.g., ITO/PEDOT:PSS/EML/TPBi/LiF/Al) .

Q. How is the antitumor potential of this compound analyzed in pharmacological research?

  • Crystal Structure Analysis : Determine binding modes to enzymes (e.g., topoisomerases) via X-ray crystallography .
  • In Vitro Assays : Screen cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Molecular Docking : Simulate interactions with targets (e.g., EGFR kinase) using AutoDock Vina to prioritize synthesis of analogs .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies between calculated and experimental logP values may arise from solvent effects; use shake-flask experiments to validate .
  • Safety Protocols : For handling alkynes, employ inert atmospheres (N₂/Ar) to prevent explosive side reactions and use P95 respirators for airborne particulates .

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